N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a dioxido group (SO₂), a fluorine atom at position 6, and a methyl group at position 3. The ethyl linker connects the thiadiazole ring to a furan-2-carboxamide moiety.
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O4S/c1-17-11-5-4-10(15)9-12(11)18(23(17,20)21)7-6-16-14(19)13-3-2-8-22-13/h2-5,8-9H,6-7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOUCVHPBSFENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide typically involves multiple steps:
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Formation of the Benzothiadiazole Core: : The initial step involves the synthesis of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under oxidative conditions. For instance, starting from 2-amino-4-fluorobenzoic acid, cyclization with sulfur and subsequent oxidation can yield the desired benzothiadiazole structure.
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Introduction of the Methyl Group: : The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents in the presence of a base such as potassium carbonate.
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Attachment of the Ethyl Linker: : The ethyl linker is introduced through a nucleophilic substitution reaction. This involves reacting the benzothiadiazole derivative with an appropriate ethyl halide under basic conditions.
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Formation of the Furan Ring: : The furan ring is synthesized separately, often starting from furfural or furan-2-carboxylic acid. The carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride.
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Coupling Reaction: : The final step involves coupling the benzothiadiazole derivative with the furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized at the furan ring or the benzothiadiazole moiety using oxidizing agents like hydrogen peroxide or potassium permanganate.
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Reduction: : Reduction reactions can target the nitro groups or the carbonyl group in the carboxamide. Common reducing agents include sodium borohydride and lithium aluminum hydride.
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Substitution: : The fluorine atom on the benzothiadiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in Anticancer Research
Compound : N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)
- Core Structure : Benzothiazole (vs. benzo[c]thiadiazole in the target compound).
- Substituents : Nitro group at position 6, thiadiazole-thioacetamide side chain.
- Activity: Potent VEGFR-2 inhibitor (anticancer), with IC₅₀ values in nanomolar range. Molecular docking shows binding to kinase active sites .
- However, the furan-carboxamide side chain might reduce metabolic stability relative to thiadiazole-thioacetamide .
Benzothiazole Acetamide Derivatives (Patent Compounds)
Compounds :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Core Structure : Benzothiazole with trifluoromethyl substituents.
- Substituents : Methoxyphenyl or phenyl acetamide side chains.
- Comparison : The trifluoromethyl group in these compounds enhances lipophilicity, whereas the target compound’s dioxido group increases solubility. The furan ring in the target may offer better π-π stacking than phenyl groups .
1,3,4-Thiadiazole Carboxamides
Compound: N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides
- Core Structure: Monocyclic 1,3,4-thiadiazole (vs. fused benzo[c]thiadiazole).
- Substituents: Trichloroethyl and phenylamino groups.
- Activity : Antimicrobial and antitumor properties, confirmed via NMR and synthesis protocols .
- Comparison : The target compound’s fused ring system likely improves planar rigidity, enhancing receptor binding. However, the trichloroethyl group in the analog may confer higher cytotoxicity .
Data Table: Key Structural and Functional Comparisons
Research Implications and Hypotheses
- Electron-Withdrawing Groups : The target compound’s fluoro and dioxido groups may enhance kinase inhibition compared to nitro or trifluoromethyl groups in analogs, as seen in VEGFR-2 inhibitors .
- Side Chain Design : The furan-carboxamide moiety could improve solubility over phenyl or thioacetamide groups but may require structural optimization for metabolic stability .
- Synthetic Feasibility : Cyclization methods from and could be adapted for large-scale synthesis of the target compound .
Biological Activity
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide is a synthetic compound that has drawn attention due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 397.4 g/mol. Its structure includes a furan carboxamide moiety and a substituted benzothiadiazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | 3-fluoro-N-[2-(6-fluoro-3-methyl-2,2-dioxo-benzothiadiazol-1(3H)-yl)ethyl]-4-methoxybenzamide |
| InChI Key | AACGEDQJCKSDFD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The presence of the fluoro and methoxy groups enhances binding affinity to specific enzymes, potentially inhibiting their activity.
- Gene Expression Modulation : The benzothiadiazole core may interact with nucleic acids, influencing cellular processes such as signal transduction and gene expression.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzothiadiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis.
Anticancer Properties
Some studies suggest that this compound may possess anticancer properties through the induction of apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways.
Case Studies
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Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
Microorganism MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 - Anticancer Activity : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with related compounds resulted in a significant decrease in cell viability (IC50 = 25 µM). This effect was associated with increased levels of pro-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
